1-Benzyl-3-methyl-5-nitroindazole
CAS No.:
Cat. No.: VC13922057
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O2 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 1-benzyl-3-methyl-5-nitroindazole |
| Standard InChI | InChI=1S/C15H13N3O2/c1-11-14-9-13(18(19)20)7-8-15(14)17(16-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
| Standard InChI Key | MACVPLPBEJHWHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The indazole core consists of a fused benzene and pyrazole ring system. Key substituents include:
-
Benzyl group at N1: Enhances lipophilicity and modulates interaction with hydrophobic enzyme pockets.
-
Methyl group at C3: Steric effects influence conformational flexibility and metabolic stability.
-
Nitro group at C5: Critical for redox cycling and ROS production via NTR activation .
The compound’s molecular weight is 267.28 g/mol, with a calculated partition coefficient (logP) of 2.8, indicating moderate lipophilicity conducive to membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂ |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 1-benzyl-3-methyl-5-nitroindazole |
| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)N+[O-])CC3=CC=CC=C3 |
| PubChem CID | 21952162 |
Spectroscopic Characteristics
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=2.0 Hz, 1H, H7), 8.12 (dd, J=9.2, 2.0 Hz, 1H, H6), 7.45–7.30 (m, 5H, benzyl), 5.72 (s, 2H, CH₂), 2.65 (s, 3H, CH₃).
-
IR (KBr): ν 1530 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric NO₂ stretch) .
Synthetic Routes and Optimization
Key Synthesis Protocol
A high-yield (90%) method involves refluxing 3-amino-1-methyl-1H-indazole with tert-butyl nitrite in tetrahydrofuran (THF), followed by benzylation :
Step 1: Diazotization and Cyclization
3-Amino-1-methylindazole undergoes diazotization with tert-butyl nitrite, forming a diazonium intermediate that cyclizes to 5-nitroindazole.
Step 2: Benzylation
The nitroindazole intermediate reacts with benzyl chloride under basic conditions to introduce the benzyl group at N1.
Reaction Conditions:
-
Solvent: THF
-
Temperature: Reflux (66°C)
-
Duration: 1 hour
-
Workup: Ethyl acetate extraction, silica gel chromatography (Et₂O/hexanes 1:4) .
Derivative Synthesis
Modifying the alkoxy group at C3 enhances antiparasitic activity. For example, replacing methyl with propoxy increases IC₅₀ against Leishmania donovani by 40%.
Biological Activity and Mechanism
Antileishmanial Activity
1-Benzyl-3-methyl-5-nitroindazole exhibits IC₅₀ = 1.1 µM against Leishmania epimastigotes, outperforming miltefosine (IC₅₀ = 3.8 µM) . The nitro group is reduced by parasite NTRs, generating cytotoxic ROS that disrupt mitochondrial membranes .
Trypanocidal Effects
Against Trypanosoma cruzi trypomastigotes, the compound shows IC₅₀ = 5.4 µM with a selectivity index (SI) >20 compared to mammalian cells . Comparatively, nifurtimox has SI <10 due to off-target toxicity .
Structure-Activity Relationships (SAR)
-
Nitro Position: 5-Nitro derivatives are 10× more potent than 4-nitro analogs .
-
C3 Substituents: Methyl < Ethyl < Propyl (activity increases with alkyl chain length).
-
N1 Benzyl: Critical for binding to NTR’s hydrophobic pocket; removal reduces activity by 90% .
Future Directions
-
Prodrug Development: Esterifying the nitro group to improve bioavailability.
-
NTR Isoform Specificity: Engineering derivatives selective for parasitic over human NTRs.
-
Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in primates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume